molecular formula C14H15NO2 B14635850 4-(tert-Butylamino)naphthalene-1,2-dione CAS No. 54961-93-2

4-(tert-Butylamino)naphthalene-1,2-dione

Cat. No.: B14635850
CAS No.: 54961-93-2
M. Wt: 229.27 g/mol
InChI Key: YWHIHVFXOCDMTO-UHFFFAOYSA-N
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Description

4-(tert-Butylamino)naphthalene-1,2-dione is a synthetic organic compound derived from naphthalene. It is characterized by the presence of a tert-butylamino group attached to the naphthalene ring at the 4-position and two carbonyl groups at the 1 and 2 positions. This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butylamino)naphthalene-1,2-dione typically involves the reaction of 1,2-naphthoquinone with tert-butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1,2-naphthoquinone and tert-butylamine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butylamino)naphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation Products: Higher oxidation state naphthoquinones.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Various substituted naphthoquinones depending on the reagents used.

Scientific Research Applications

4-(tert-Butylamino)naphthalene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 4-(tert-Butylamino)naphthalene-1,2-dione is primarily attributed to its quinone structure, which can undergo redox cycling. This redox activity generates reactive oxygen species (ROS), leading to oxidative stress in cells. The compound can interact with various molecular targets, including enzymes and proteins, disrupting cellular processes and leading to cytotoxic effects. The exact pathways and targets may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A parent compound with similar redox properties but lacking the tert-butylamino group.

    2-Hydroxy-1,4-naphthoquinone: Known for its use in dyes and pigments.

    2,3-Dichloro-1,4-naphthoquinone: Exhibits different reactivity due to the presence of chlorine atoms.

Uniqueness

4-(tert-Butylamino)naphthalene-1,2-dione is unique due to the presence of the tert-butylamino group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

54961-93-2

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-(tert-butylamino)naphthalene-1,2-dione

InChI

InChI=1S/C14H15NO2/c1-14(2,3)15-11-8-12(16)13(17)10-7-5-4-6-9(10)11/h4-8,15H,1-3H3

InChI Key

YWHIHVFXOCDMTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC(=O)C(=O)C2=CC=CC=C21

Origin of Product

United States

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